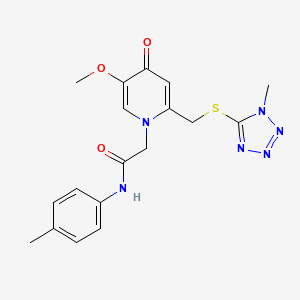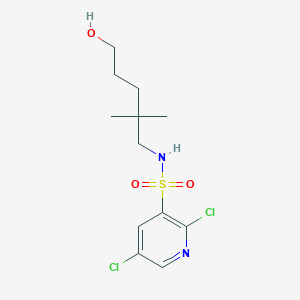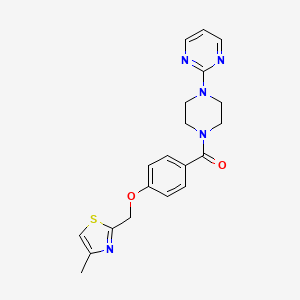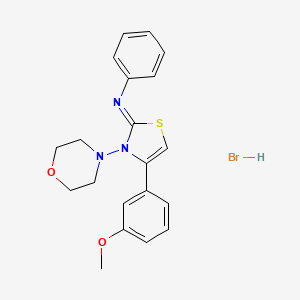![molecular formula C11H8Cl2N2 B2860406 3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine CAS No. 339008-51-4](/img/structure/B2860406.png)
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It is a derivative of pyridazine, which is a class of organic compounds where two nitrogen atoms replace two carbons in a benzene ring .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine”, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine” can be analyzed using various techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis . The optimized geometric parameters and frequency values can be theoretically calculated using the density functional theory (DFT/B3LYP) method .Scientific Research Applications
Neurological Disorders
Pyridazinones have shown activity in the context of neurological disorders. Their potential to modulate neurotransmitter systems could make them valuable in the treatment of conditions such as depression, anxiety, and epilepsy.
Each of these fields leverages the unique properties of the pyridazinone nucleus, and ongoing research continues to uncover new applications and mechanisms of action. The versatility of this compound class underscores its importance in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives can interact with a variety of targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that 3-chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Biochemical Pathways
It’s known that pyridazine derivatives can influence a wide range of biochemical pathways, depending on their specific structure and functional groups .
Result of Action
It’s known that pyridazine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and functional groups .
properties
IUPAC Name |
3-chloro-6-[(3-chlorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-2-8(6-9)7-10-4-5-11(13)15-14-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDFABNYCHKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)


![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)



![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)